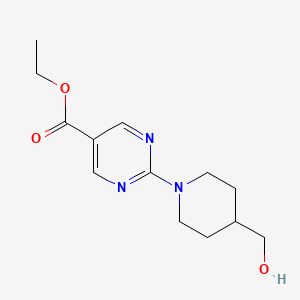

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate

説明

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS 875318-46-0) is a pyrimidine derivative with a hydroxymethyl-substituted piperidine ring. Its molecular formula is C₁₃H₁₉N₃O₃, and it has a molecular weight of 265.31 g/mol . Key physicochemical properties include:

- Boiling point: 447.7°C at 760 mmHg

- Melting point: 224.6°C

- Density: 1.2 g/cm³

- Vapor pressure: 0.0 mmHg at 25°C .

The compound features a pyrimidine core substituted at the 2-position with a 4-(hydroxymethyl)piperidine group and at the 5-position with an ethyl ester.

特性

IUPAC Name |

ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-19-12(18)11-7-14-13(15-8-11)16-5-3-10(9-17)4-6-16/h7-8,10,17H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJBMYLMWPCRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

化学反応の分析

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides

科学的研究の応用

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

類似化合物との比較

Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1)

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS 603954-49-0)

Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate (CAS 170017-73-9)

- Substituent : Ethoxycarbonyl (-COOEt) at the 4-position of piperidine.

- Molecular formula : C₁₄H₂₁N₃O₄

- Molecular weight : 295.34 g/mol .

Substituent Variations on the Pyrimidine Ring

Ethyl 2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187036-01-7)

- Substituent : Trifluoromethyl (-CF₃) at the 4-position of pyrimidine.

- Molecular formula : C₁₃H₁₆F₃N₃O₂

- Molecular weight : 303.29 g/mol .

- Key difference : The electron-withdrawing -CF₃ group enhances metabolic stability and alters electronic properties, which may improve binding affinity in enzyme inhibition.

Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS 34750-24-8)

- Substituent : Chlorine (-Cl) at the 4-position of pyrimidine.

- Molecular formula : C₁₂H₁₆ClN₃O₂

- Molecular weight : 277.73 g/mol .

- Key difference : The chloro group increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions.

Data Table: Structural and Functional Comparison

Notes

- Stereochemistry : The (S)-enantiomer of a related compound (CAS 330785-83-6) highlights the role of chirality in biological activity .

- Safety: Limited safety data exist for the target compound, but analogs with trifluoromethyl or chloro groups may require careful handling due to reactivity .

- Availability : Some analogs (e.g., CAS 603954-49-0) are discontinued, complicating comparative studies .

生物活性

Introduction

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate, a compound with the CAS number 875318-46-0, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and implications in medicinal chemistry, drawing from diverse research sources.

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 265.31 g/mol

- CAS Number : 875318-46-0

- MDL Number : MFCD09991532

Anticancer Potential

Recent studies have highlighted the anticancer properties of various piperidine derivatives, including those related to this compound. For instance:

- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. In particular, IC50 values were reported in the range of 0.87–12.91 μM, indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

The mechanism through which these compounds exert their effects often involves:

- Inhibition of Cell Proliferation : Studies suggest that these compounds may induce apoptosis in cancer cells, as evidenced by increased caspase activity .

- Targeting Specific Pathways : Some derivatives have been noted to inhibit key signaling pathways involved in cancer progression, such as EGFR phosphorylation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Acute Toxicity | No observed toxicity up to 2000 mg/kg in mice |

These findings suggest a favorable safety profile, making it a candidate for further development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors and piperidine derivatives. Recent advances in synthetic methodologies have led to improved yields and purities, enhancing its availability for research purposes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Piperidine Derivatives : A study demonstrated that certain piperidine derivatives exhibited superior anticancer activity compared to traditional agents, emphasizing their potential as novel therapeutic agents .

- Influenza Virus Inhibition : Another compound in this class showed significant antiviral activity against influenza virus strains, indicating a broad spectrum of biological activity .

- Safety Profiles : Subacute toxicity studies revealed that certain derivatives maintained low toxicity levels while achieving significant therapeutic effects in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。